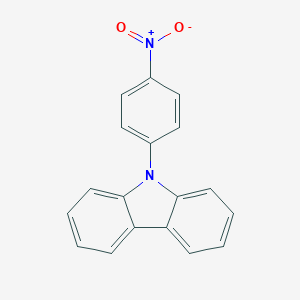
9-(4-Nitrophenyl)-9H-carbazole
Cat. No. B094307
Key on ui cas rn:
16982-76-6
M. Wt: 288.3 g/mol
InChI Key: CDGXAOCJQUZBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04981768
Procedure details


A mixture of 334.4 (2 mol) of carbazole, 472.8 g of p-chloro-nitrobenzene (3 mol) and 691 g (5 mol) of anhydrous potassium carbonate were stirred in 1500 ml of dimethylacetamide for 13 h at reflex temperature. The reaction mixture was then poured into 7 of water and the precipitate separated by suction filtering. Said precipitate was stirred in 4 of water and neutralized with 1 N hydrochloric acid, whereupon the precipitate was filtered again. After drying the solid product was recrystallized from a mixture of tetrahydrofuran and methanol and the yellow product obtained was dried. Yield: 465 g. Melting point: 211° C.
[Compound]
Name
334.4
Quantity
2 mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Cl[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].O>CC(N(C)C)=O>[N+:21]([C:18]1[CH:19]=[CH:20][C:15]([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:16][CH:17]=1)([O-:23])=[O:22] |f:2.3.4|
|
Inputs


Step One
[Compound]
|
Name
|
334.4
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
|
Name
|
|
|
Quantity
|
472.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
691 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred in 4 of water and neutralized with 1 N hydrochloric acid, whereupon the precipitate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate separated by suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying the solid product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from a mixture of tetrahydrofuran and methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the yellow product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
